4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE
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Description
4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C21H25ClN4O5S2 and its molecular weight is 513.02. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE, also known as N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and protein recycling .
Mode of Action
This compound acts as an irreversible inhibitor of serine proteases . It forms a covalent bond with the serine residue in the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .
Biochemical Pathways
The inhibition of serine proteases by this compound affects several biochemical pathways. These include the digestion pathway, immune response pathway, blood clotting pathway, and protein recycling pathway . The downstream effects of this inhibition depend on the specific pathway and the role of the serine protease within that pathway.
Pharmacokinetics
It is known to be water-soluble , which suggests it could have good bioavailability
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to the inhibition of serine proteases . This can lead to a decrease in the digestion of proteins, altered immune responses, changes in blood clotting, and disruptions in protein recycling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its water solubility suggests that it may be less effective in non-polar environments . Additionally, its stability is better in weakly acidic solutions and at lower temperatures .
Biochemical Analysis
Biochemical Properties
This compound is a broad-spectrum inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and elastase . It interacts with these enzymes by covalently bonding at the active site, thereby preventing the enzymes from catalyzing their respective reactions .
Cellular Effects
In cellular processes, this compound plays a crucial role in preventing protein degradation, thereby enhancing the purity of protein preparations . It has been reported to inhibit TNF-α induced apoptosis in SNU-16 human gastric adenocarcinoma cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through irreversible inhibition of serine proteases. It achieves this by forming a covalent bond with the serine residue at the active site of the enzyme, thereby blocking its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has been observed to have good stability in aqueous solutions at 4°C, maintaining its inhibitory activity for up to six months . Its stability decreases in solutions with a pH higher than 7.0 .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2.ClH/c1-23(2)12-13-24(21-22-18-11-10-16(25(27)28)15-19(18)31-21)20(26)9-6-14-32(29,30)17-7-4-3-5-8-17;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOMQPVXZYFFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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